molecular formula C7H10N2O3S B1528234 5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide CAS No. 1694045-64-1

5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide

Cat. No.: B1528234
CAS No.: 1694045-64-1
M. Wt: 202.23 g/mol
InChI Key: MFKFNHYTTUXTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol . Its CAS number is 1694045-64-1 . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound as a building block or intermediate in chemical synthesis and drug discovery projects. The structure features both amino and hydroxy substituents on the benzene ring alongside an N-methyl sulfonamide group, making it a potential candidate for developing novel sulfonamide-based molecules. Sulfonamide compounds are a significant class in medicinal chemistry, often explored for their diverse biological activities. Please consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

5-amino-2-hydroxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-9-13(11,12)7-4-5(8)2-3-6(7)10/h2-4,9-10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKFNHYTTUXTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Aromatic Precursors

A typical approach begins with sulfonation of an appropriately substituted aromatic compound. For example, sulfonation of p-nitrotoluene derivatives using chlorosulfonic acid is a well-established method to introduce sulfonyl chloride groups selectively at desired positions on the benzene ring. The sulfonation reaction is conducted in an organic solvent such as chlorobenzene, dichloromethane, or chloroform under controlled temperature (100-150 °C) and stirring conditions to ensure high selectivity and yield.

Parameter Typical Conditions
Aromatic starting material p-nitrotoluene or substituted analogs
Sulfonating agent Chlorosulfonic acid
Solvent Chlorobenzene, dichloromethane, chloroform, or mixtures
Temperature 100-150 °C
Stirring speed 800-100 rpm
Reaction time Several hours, depending on scale

After sulfonation, the reaction mixture is quenched with water and washed multiple times to remove excess chlorosulfonic acid and byproducts. The organic phase is then concentrated to isolate the sulfonyl chloride intermediate.

Amidation and Reduction to Amino Sulfonamide

The sulfonyl chloride intermediate undergoes amidation by reaction with ammonia or aqueous ammonia solution to form the sulfonamide. Subsequently, catalytic hydrogenation (using 10% Pd/C catalyst) under high temperature and pressure reduces the nitro group to the amino group, yielding 5-amino-substituted sulfonamide.

Step Reagents/Conditions Outcome
Amidation Ammonia water, organic solvent Formation of sulfonamide intermediate
Hydrogenation 10% Pd/C catalyst, H2 gas, high temp & pressure Reduction of nitro to amino group

This two-step process ensures high purity and yield of the target this compound, with minimal side reactions.

N-Methylation of Sulfonamide Nitrogen

N-methylation is typically performed by alkylation of the sulfonamide nitrogen using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. This step can be done either before or after the reduction step, depending on the synthetic route optimization.

Methylation Reagents Typical Base Used Solvent Temperature
Methyl iodide, dimethyl sulfate Sodium hydride, potassium carbonate Acetone, DMF, or similar Room temperature to reflux

This alkylation step introduces the N-methyl group, completing the synthesis of this compound.

Research Findings and Optimization Data

  • The sulfonation step benefits from using an excess of chlorosulfonic acid (weight ratio of nitrotoluene to chlorosulfonic acid 1:1.2-1.5) to drive the reaction to completion and facilitate impurity removal by washing.
  • Organic solvents such as chlorobenzene and carbon tetrachloride mixtures improve sulfonation efficiency due to their immiscibility with chlorosulfonic acid, enabling better reaction control and product isolation.
  • Hydrogenation under elevated temperature and pressure ensures complete reduction of nitro groups with minimal byproducts, enhancing product purity.
  • The overall synthetic route is industrially scalable, with short reaction times and high yields, suitable for commercial production of sulfonamide derivatives.
  • Literature reviews emphasize that sulfonamides synthesized via sulfonyl chloride intermediates and subsequent amination/alkylation show superior purity and biological activity compared to direct sulfonamide formation methods.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Key Notes
1 Sulfonation p-nitrotoluene + chlorosulfonic acid, chlorobenzene, 100-150 °C, stirring Excess chlorosulfonic acid improves yield
2 Work-up Water washing, organic phase separation, concentration Removes unreacted acid and impurities
3 Amidation Ammonia water, organic solvent, room temp to mild heat Forms sulfonamide intermediate
4 Hydrogenation reduction 10% Pd/C catalyst, H2, high temp and pressure Converts nitro to amino group
5 N-Methylation Methyl iodide or dimethyl sulfate, base, solvent Introduces N-methyl group

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-hydroxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reagents are iron (Fe) and hydrochloric acid (HCl) or hydrogen gas (H₂) and a catalyst.

  • Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are often used.

Major Products Formed:

  • Oxidation: Nitrobenzene

  • Reduction: Aniline derivatives

  • Substitution: Chlorobenzene derivatives

Scientific Research Applications

Chemistry

In the field of organic chemistry, 5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide serves as an important intermediate for synthesizing various organic compounds. It is utilized as a building block for more complex molecules, facilitating the development of new chemical entities.

Biology

The compound has demonstrated significant biological activities, particularly in enzyme inhibition and protein interactions:

  • Enzyme Inhibition : It acts as an inhibitor for dihydropteroate synthase (DHPS), crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and reproduction.
Activity TypeMechanism of ActionNotable Effects
AntimicrobialInhibition of DHPSEffective against various bacterial strains
AnticancerInduces apoptosis via caspase activationCytotoxicity against cancer cell lines
Anti-inflammatoryPotential inhibition of reactive oxygen species (ROS)May aid in treating inflammatory diseases

Medicine

Research has indicated that this compound exhibits potential therapeutic properties:

  • Antimicrobial Properties : It shows effectiveness against a range of bacterial strains, although specific minimum inhibitory concentration (MIC) values are not extensively documented.

Case Study: Anticancer Activity

A study evaluated its anticancer potential against human cancer cell lines such as HeLa and MDA-MB-231. The findings indicated promising cytotoxicity:

CompoundCell LineIC50 (µg/mL)Mechanism
This compoundAGSNot specifiedAntitumor activity
Derivative AHeLa4.62Apoptosis induction
Derivative BMDA-MB-2317.21Caspase activation

Chemical Industry

In industrial settings, this compound is utilized in the production of specialty chemicals, including dyes and pigments. Its unique structure allows it to participate in various chemical reactions that are valuable for manufacturing processes.

Pharmaceutical Development

This compound is being explored as a candidate for drug development due to its potential to inhibit protein tyrosine kinases (PTKs), which are implicated in several cancers. The inhibition of PTKs can alter cellular signaling pathways critical for cancer progression.

Key Findings from Research

Studies have shown that sulfonamide-based compounds can selectively inhibit Src family kinases, which are associated with various cancers. This suggests a promising avenue for therapeutic interventions using derivatives of this compound.

Mechanism of Action

The mechanism by which 5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the sulfonamide group can engage in hydrogen bonding, influencing the compound's biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
5-Amino-2-hydroxy-N-methylbenzene-1-sulfonamide -NH₂ (C5), -OH (C2), -SO₂N(CH₃) (C1) C₇H₉N₂O₃S* ~201.22 (calculated) Hydroxy group enhances polarity; potential H-bond donor
5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide (729578-90-9) -NH₂ (C5), -OCH₃ (C2), -SO₂N-(4-ClPh) C₁₃H₁₂ClN₂O₃S 258.62 Methoxy and chloro groups increase lipophilicity; life science applications
5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide (380569-71-1) -NH₂ (C5), -OCH₃ (C2), -SO₂N-(2-Br-5-MePh) C₁₄H₁₅BrN₂O₃S 371.25 Bromo and methyl groups enhance steric bulk; possible intermediate in drug synthesis
5-Amino-N-(4-cyanophenyl)-2-methylbenzene-1-sulfonamide -NH₂ (C5), -CH₃ (C2), -SO₂N-(4-CNPh) C₁₄H₁₃N₃O₂S ~295.34 (calculated) Cyano group improves electron-withdrawing properties; agrochemical applications
5-Amino-2-ethylbenzene-1-sulfonamide (1094938-11-0) -NH₂ (C5), -C₂H₅ (C2), -SO₂NH₂ C₈H₁₂N₂O₂S 200.26 Ethyl group increases hydrophobicity; pharmaceutical intermediate
5-Amino-2-chloro-N,N-dimethylbenzenesulfonamide (10475-06-6) -NH₂ (C5), -Cl (C2), -SO₂N(CH₃)₂ C₈H₁₁ClN₂O₂S 234.71 Chloro and dimethylamine groups modulate metabolic stability

*Calculated using standard atomic weights.

Functional Group Impact on Bioactivity

  • Hydroxy vs. Methoxy/Alkyl Groups : The hydroxyl group in the target compound may improve water solubility compared to methoxy or ethyl analogs (e.g., ), but could reduce membrane permeability. Methoxy and alkyl groups (e.g., ethyl in ) enhance lipophilicity, favoring blood-brain barrier penetration.
  • Halogenation : Chloro or bromo substituents (e.g., ) increase molecular weight and steric hindrance, possibly improving receptor affinity in antimicrobial or anticancer agents.

Biological Activity

5-Amino-2-hydroxy-N-methylbenzene-1-sulfonamide, commonly known as a sulfonamide derivative, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC7H10N2O3S
Molecular Weight202.23 g/mol
IUPAC Name5-amino-2-hydroxy-N-methylbenzenesulfonamide
InChIInChI=1S/C7H10N2O3S/c1-9-13(11,12)7-3-2-5(10)4-6(7)8/h2-4,9-10H,8H2,1H3
Canonical SMILESCNS(=O)(=O)C1=C(C=C(C=C1)O)N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to inhibit enzyme activity by binding to active sites or allosteric sites, thus preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including:

  • Antimicrobial Activity: The compound has demonstrated significant antimicrobial properties against a range of pathogens, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects: Research indicates potential anti-inflammatory actions through the modulation of inflammatory pathways.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. A study assessing its efficacy against various bacterial strains reported minimum inhibitory concentration (MIC) values greater than 500 µg/mL for several strains, indicating moderate effectiveness compared to established antibiotics .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of sulfonamide derivatives. For instance, a related compound demonstrated significant cytotoxic effects on cancer cell lines, including HeLa and AGS cells, with IC50 values ranging from 0.89 to 9.63 µg/mL. The mechanism involved apoptosis induction via the activation of caspases and cell cycle arrest .

Case Studies

  • Cytotoxicity in Cancer Cells:
    • Study Findings: The compound significantly increased late apoptotic and dead cell percentages at concentrations above 5 µg/mL.
    • Mechanism: Activation of caspase-8 and -9 was observed, implicating both extrinsic and intrinsic apoptotic pathways .
  • Antioxidant Activity:
    • Assessment: The compound exhibited dose-dependent antioxidant activity against DPPH and ABTS radicals.
    • Results: Derivatives showed varying levels of antiradical effects, with some exhibiting comparable activity to known antioxidants like oleanolic acid .

Research Applications

The versatility of this compound extends to various scientific fields:

  • Medicinal Chemistry: As a potential lead compound for developing new antimicrobial and anticancer agents.
  • Biochemistry: Utilized in enzyme inhibition studies to understand metabolic pathways.
  • Pharmaceutical Industry: Its structural features make it valuable in synthesizing novel therapeutic agents.

Q & A

Q. How can computational modeling predict interactions with biological targets?

  • Methodology : Generate 3D conformers (OpenBabel), dock into target proteins (PDB: 1JD0 for carbonic anhydrase), and calculate binding free energies (MM-PBSA). Validate predictions with SPR-based binding affinity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.